![molecular formula C18H15F3N2O B2860729 N-[(2-甲基-1H-吲哚-5-基)甲基]-4-(三氟甲基)苯甲酰胺 CAS No. 852136-57-3](/img/structure/B2860729.png)

N-[(2-甲基-1H-吲哚-5-基)甲基]-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

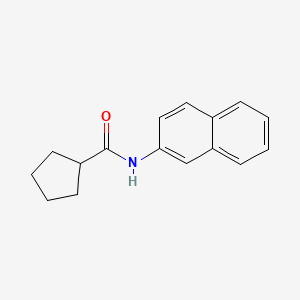

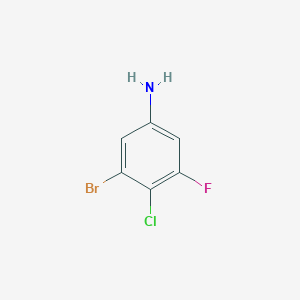

Indole is a heterocyclic compound that is widely distributed in the natural world and is an important component of many biologically active compounds . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The trifluoromethyl group would be attached to the benzene portion of the indole ring .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of π-electrons . The trifluoromethyl group can also influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .科学研究应用

抗心律失常活性

- 苯甲酰胺,包括衍生物如 N-[(2-甲基-1H-吲哚-5-基)甲基]-4-(三氟甲基)苯甲酰胺,因其作为口服抗心律失常剂的潜力而受到探索。杂环环组成上的变化显著影响抗心律失常活性,正如涉及类似化合物的研究中观察到的 (Banitt、Bronn、Coyne 和 Schmid,1977 年)。

组蛋白脱乙酰酶抑制

- 对结构上与 N-[(2-甲基-1H-吲哚-5-基)甲基]-4-(三氟甲基)苯甲酰胺相关的苯甲酰胺的研究表明,它们具有作为组蛋白脱乙酰酶 (HDAC) 抑制剂的潜力。这些化合物已显示出阻断癌细胞增殖和诱导细胞凋亡的功效,表明在癌症治疗中具有潜在应用 (Zhou 等,2008 年)。

有机合成和催化

- 苯甲酰胺衍生物在有机合成领域具有重要意义。例如,研究探索了它们在促进 Pd(II) 催化的芳烃三氟甲基化中的作用,突出了它们在复杂化学合成过程中的效用 (Zhang、Dai、Wasa 和 Yu,2012 年)。

超分子化学

- 在超分子化学中,基于苯甲酰胺的化合物表现出有趣的堆积基序和氢键相互作用。这一方面对于理解和开发具有特定性质的新材料至关重要 (Lightfoot、Mair、Pritchard 和 Warren,1999 年)。

分析化学

- 苯甲酰胺衍生物在分析化学中的作用,特别是在毛细管电泳中,值得注意。它们有助于分离和分析各种化合物,这对于药物中的质量控制至关重要 (Ye 等,2012 年)。

传感和检测

- 某些苯甲酰胺衍生物已被合成用于氟化物等离子的比色传感,展示了它们在环境监测和分析应用中的潜力 (Younes 等,2020 年)。

作用机制

Target of Action

The primary target of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is tubulin , a protein that plays a crucial role in cell division . The compound has been found to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division .

Mode of Action

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide interacts with its target by binding to the colchicine-binding site of tubulin . This interaction inhibits the polymerization of tubulin, leading to a severe disorganization of microtubules and preventing the formation of the mitotic spindle . This results in a severe G2/M cell cycle arrest, followed by cellular senescence and apoptosis .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle and apoptosis pathways . By inhibiting tubulin polymerization, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G2/M phase . This disruption can trigger cellular senescence and eventually lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cancer cell growth and motility suggests it may have sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is a reduction in cancer cell growth and motility . By disrupting the cell cycle and inducing cellular senescence and apoptosis, the compound can effectively inhibit the proliferation of cancer cells . Additionally, by disrupting microtubule organization, the compound can robustly inhibit cancer cell motility .

安全和危害

未来方向

属性

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O/c1-11-8-14-9-12(2-7-16(14)23-11)10-22-17(24)13-3-5-15(6-4-13)18(19,20)21/h2-9,23H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYSZHXTIDEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)

![1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2860657.png)

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)